Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt
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Overview
Description
4-(p-Sulfophenoxy)butyric acid disodium salt is a chemical compound with the molecular formula C10H10Na2O6S. It is known for its unique structure, which includes a butyric acid backbone with a sulfophenoxy group attached. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Sulfophenoxy)butyric acid disodium salt typically involves the reaction of 4-hydroxybenzenesulfonic acid with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4-(p-Sulfophenoxy)butyric acid disodium salt involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(p-Sulfophenoxy)butyric acid disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-(p-Sulfophenoxy)butyric acid disodium salt can yield sulfone derivatives, while reduction can produce sulfide compounds.
Scientific Research Applications
4-(p-Sulfophenoxy)butyric acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a buffer component in various biological experiments.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its anti-inflammatory properties.
Industry: It is used in the manufacture of dyes, detergents, and other industrial chemicals due to its surfactant properties.
Mechanism of Action
The mechanism by which 4-(p-Sulfophenoxy)butyric acid disodium salt exerts its effects involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, altering their activity. The compound’s surfactant properties also play a role in its mechanism of action, affecting cell membranes and other biological structures.
Comparison with Similar Compounds
Similar Compounds
4-(4-Sulfophenoxy)butanoic acid: Similar in structure but differs in the position of the sulfonate group.
Phenylbutyric acid: Shares the butyric acid backbone but lacks the sulfophenoxy group.
Uniqueness
4-(p-Sulfophenoxy)butyric acid disodium salt is unique due to its combination of a butyric acid backbone with a sulfophenoxy group, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
65355-56-8 |
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Molecular Formula |
C10H10Na2O6S |
Molecular Weight |
304.23 g/mol |
IUPAC Name |
disodium;4-(4-sulfonatophenoxy)butanoate |
InChI |
InChI=1S/C10H12O6S.2Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
FRZBHEDTLNSXPB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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